Indeno[1,2,3-fg]naphthacene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[14.7.1.02,7.08,24.09,14.018,23]tetracosa-1(23),2,4,6,8(24),9,11,13,15,17,19,21-dodecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-9-18-15(7-1)13-17-14-16-8-2-4-10-19(16)24-21-12-6-5-11-20(21)23(18)22(17)24/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUECVDXQTUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174181 | |
| Record name | Indeno(1,2,3-fg)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-11-2 | |
| Record name | Indeno(1,2,3-fg)naphthacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno(1,2,3-fg)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Investigations of Indeno 1,2,3 Fg Naphthacene Electronic and Vibrational States
Elucidation of Electronic Transitions via UV-Vis Absorption and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are primary techniques for probing the electronic states of conjugated systems like indeno[1,2,3-fg]naphthacene. jasco-global.com UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions from the ground state to various excited states. jasco-global.com Fluorescence spectroscopy provides information about the electronic structure of the lowest excited singlet state by measuring the light emitted as the molecule relaxes from this state back to the ground state. jasco-global.com
For complex molecules, theoretical calculations such as time-dependent density functional theory (TD-DFT) are often employed to aid in the assignment of experimental spectra. nih.gov Studies on closely related asymmetrically substituted indenotetracene derivatives provide insight into the expected electronic behavior of the this compound core. nih.govsns.it For instance, TD-DFT calculations on a dimethoxy-substituted diarylindenotetracene revealed that its theoretical absorption spectrum is characterized by three primary electronic transitions. nih.gov These transitions exhibit a mixed character, involving both localized excitations on the aromatic scaffold and intramolecular charge-transfer (CT) contributions from substituent groups to the indenotetracene core. nih.govsns.it The photoluminescence spectra of related compounds show Stokes shifts that can indicate the structural rigidity of the molecule. researchgate.net In solid-state thin films, the absorption maxima of such compounds may be slightly red-shifted compared to their solution spectra, which suggests the presence of weak intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Transitions for a Substituted Indenotetracene Derivative (DimethoxyASI) Data sourced from theoretical calculations on 2-Methoxy-9-(4-methoxyphenyl)-10-phenylindeno[1,2,3‐fg]‐tetracene. nih.gov
| Transition | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|---|
| S₁ ← S₀ | 2.32 | 534 | Forbidden | - |
| S₂ ← S₀ | 2.35 | 528 | 0.519 | Localized Excitation (LE) |
| S₃ ← S₀ | 2.61 | 475 | 0.053 | Mixed LE/CT |
| S₇ ← S₀ | 3.51 | 353 | 0.003 | Intramolecular CT |
High-Resolution Vibrational Spectroscopy (Raman and FTIR) for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, provides a detailed fingerprint of a molecule's structure. thermofisher.com FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending modes. thermofisher.com Raman spectroscopy, a light-scattering technique, provides complementary information on molecular vibrations. thermofisher.commdpi.com Together, they offer a more complete characterization of the vibrational modes of a molecule. spectroscopyonline.com
Table 2: Selected Calculated Harmonic Raman Frequencies for a Substituted Indenotetracene Derivative (DimethoxyASI) Data sourced from theoretical calculations on 2-Methoxy-9-(4-methoxyphenyl)-10-phenylindeno[1,2,3‐fg]‐tetracene. nih.gov
| Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Proposed Vibrational Mode Assignment |
|---|---|---|
| 1629.74 | 1571.22 | ν(C=C) Ph |
| 1594.13 | 1536.93 | ν(C=C) |
| 1435.58 | 1384.14 | δ(C-H) |
| 1391.13 | 1341.34 | δ(C-H) |
| 1261.21 | 1215.99 | ν(C-O) asym |
| 1188.75 | 1146.13 | δ(C-H) |
| 832.25 | 802.42 | Ring breathing |
| 553.05 | 533.23 | Ring deformation |
| 411.08 | 396.36 | τ(C-O) |
| 205.27 | 197.92 | τ(Ph) |
Vibrational mode descriptors: ν (stretching), δ (scissoring/bending), τ (twisting), asym (asymmetric), Ph (phenyl).
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for the complete structural analysis of organic compounds. omicsonline.org It relies on the magnetic properties of atomic nuclei and can provide detailed information about a molecule's carbon-hydrogen framework. ethernet.edu.et For a complex, polycyclic structure like this compound, advanced NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. libretexts.org
One-dimensional (1D) NMR spectra of large molecules can be crowded and difficult to interpret. omicsonline.org Two-dimensional (2D) NMR experiments spread this information across a second frequency dimension, resolving overlapping signals and revealing correlations between different nuclei. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY spectra would reveal the connectivity of protons within individual aromatic rings.
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. omicsonline.orgsdsu.edu An HSQC spectrum would allow for the direct assignment of protonated carbons in the this compound structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is useful for confirming stereochemistry and 3D structural features. libretexts.org
While the aforementioned techniques are performed on solutions, solid-state NMR (ssNMR) provides atomic-level information about the chemical structure, 3D arrangement, and dynamics of molecules in the solid state. mst.edu In solids, anisotropic (orientation-dependent) interactions, which are averaged out in solution, can be measured. mst.edu These interactions provide rich structural information. mst.edu For this compound, ssNMR would be invaluable for studying its crystal packing and intermolecular interactions, which govern its properties in solid-state devices. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. mst.edu Solid-state NMR can distinguish between different polymorphs (crystalline forms) and characterize non-covalent interactions that dictate the supramolecular architecture.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Excited States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as organic radicals and triplet states. wikipedia.orglibretexts.org While DFT studies indicate that this compound has a singlet ground state (no unpaired electrons), EPR is the ideal tool to investigate its radical ions or photo-excited triplet states. chem8.orgethz.ch
Radical cations or anions of this compound could be generated via chemical or electrochemical oxidation or reduction. The resulting EPR spectrum would feature hyperfine couplings between the unpaired electron and the magnetic nuclei (¹H) of the molecule. nih.gov Analysis of these couplings provides a detailed map of the spin density distribution, revealing how the unpaired electron is delocalized across the extensive π-system. osti.govosti.gov This information is critical for understanding the molecule's electronic structure upon charge transfer. Furthermore, EPR can be used to detect and characterize the molecule's triplet excited state, which is relevant for applications in organic electronics and photochemistry. ethz.ch
Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nist.gov For this compound (C₂₄H₁₄), mass spectrometry confirms the molecular weight of approximately 302.37 g/mol . nist.gov Due to the high stability of the polycyclic aromatic system, the electron ionization (EI) mass spectrum is expected to show a very prominent molecular ion peak. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the precise elemental formula.
Beyond simple identification, mass spectrometry is a powerful tool for mechanistic studies and the analysis of complex mixtures. diva-portal.org For example, MS has been used to study the formation of polycyclic aromatic hydrocarbons in pyrolysis reactions, where phenyl-addition and cyclization pathways lead to the growth of larger PAHs. psu.edu Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are essential for the detection and quantification of trace amounts of specific PAHs like this compound in environmental samples. shu.ac.uk
X-ray Crystallography for Precise Molecular Geometry and Supramolecular Packing
A complete crystallographic investigation of this compound would provide critical data, which would typically be organized as follows:
Crystallographic Data
This table would present the fundamental parameters that describe the crystal lattice and the conditions under which the diffraction data were collected.
| Parameter | Value |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | |
| a (Å) | Not available |
| b (Å) | Not available |
| c (Å) | Not available |
| α (°) | Not available |
| β (°) | Not available |
| γ (°) | Not available |
| Volume (ų) | Not available |
| Z (molecules per unit cell) | Not available |
| Calculated Density (g/cm³) | Not available |
| Radiation (λ, Å) | Not available |
| Temperature (K) | Not available |
| Reflections Collected | Not available |
| Unique Reflections | Not available |
| R-factor | Not available |
Selected Bond Lengths and Angles
This section would detail the precise intramolecular distances and angles, offering insights into the bonding characteristics and planarity of the molecule.
| Bond | Length (Å) | Angle | Degrees (°) |
| Data not available | Data not available | Data not available | Data not available |
Supramolecular Packing Analysis
A description of the intermolecular interactions, such as π-π stacking and C-H···π interactions, would be provided here. This analysis is crucial for understanding how the molecules arrange themselves in the solid state, which influences the material's bulk properties. The planarity of the this compound system would be a key point of discussion, as would the nature and distances of any intermolecular contacts.
The successful synthesis of a high-quality single crystal of this compound and its subsequent analysis by X-ray diffraction would be a valuable contribution to the field of structural chemistry and materials science. It would provide the foundational experimental data necessary to validate theoretical models and to enable a deeper understanding of the structure-property relationships in this and related polycyclic aromatic hydrocarbons.
Theoretical and Computational Chemistry of Indeno 1,2,3 Fg Naphthacene Systems
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of indeno[1,2,3-fg]naphthacene, particularly its electron distribution, stability, and aromatic character.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of polycyclic aromatic hydrocarbons (PAHs). This approach allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. edu.krdgrowingscience.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is energetically easier to excite an electron from the HOMO to the LUMO. edu.krdgrowingscience.com
The energies of the HOMO and LUMO orbitals are also directly related to the ionization potential and electron affinity, respectively, which allows for the prediction of redox potentials. scielo.org.za For PAHs, DFT calculations have been shown to provide a strong linear correlation between calculated HOMO/LUMO energies and experimentally measured oxidation and reduction potentials. nih.gov Specifically, the energy of the HOMO correlates with the oxidation potential, while the LUMO energy correlates with the reduction potential. scielo.org.za These calculations can predict whether a molecule will act as an electron donor or acceptor in chemical reactions. While specific DFT studies on this compound are not extensively detailed in the literature, the established methodologies for other PAHs provide a robust framework for its analysis. researchgate.net
Table 1: Illustrative Data from DFT Calculations for a PAH System
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.20 eV | Correlates with oxidation potential (electron-donating ability) |
| LUMO Energy | -3.64 eV | Correlates with reduction potential (electron-accepting ability) |
| HOMO-LUMO Gap | 1.56 eV | Indicator of chemical reactivity and stability |
| First Oxidation Potential | +0.47 V | Predicted ease of removing an electron |
| First Reduction Potential | -1.16 V | Predicted ease of adding an electron |
Note: This table provides example values typical for a polycyclic aromatic hydrocarbon to illustrate the output of DFT calculations; these are not specific experimental or calculated values for this compound.
Aromaticity is a key concept in the chemistry of PAHs, manifesting as high stability and low reactivity. nih.gov Computational methods can quantify the aromaticity of different regions within a complex molecule like this compound. Techniques such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) are employed to assess the degree of electron delocalization.
Prediction of Spectroscopic Properties (e.g., theoretical UV-Vis, IR, NMR spectra)
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. nih.govnih.gov For this compound, theoretical spectra can be generated to aid in its identification and characterization.
UV-Vis Spectra : The electronic absorption properties, which determine the color and photophysical behavior of a compound, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations identify the energies of electronic transitions, such as the HOMO to LUMO transition, which correspond to absorption bands in the UV-Vis spectrum. growingscience.com For extended PAHs, these absorptions are often in the visible range.
IR Spectra : The vibrational modes of the molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the frequencies and intensities of vibrational transitions. samipubco.comscielo.org.za By comparing the calculated spectrum with experimental data, specific peaks can be assigned to the stretching and bending of particular bonds, such as aromatic C-H and C-C bonds, confirming the molecular structure. scielo.org.za
NMR Spectra : The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govsemanticscholar.org These theoretical chemical shifts are crucial for interpreting experimental NMR spectra, helping to assign signals to specific atoms within the complex structure of this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its subtle conformational dynamics and, more importantly, its interactions with other molecules or surfaces. MD simulations model the movement of atoms over time based on a force field, allowing for the study of aggregation, stacking (π-π interactions), and binding behavior. mdpi.com
These simulations can reveal how molecules of this compound might arrange themselves in the solid state or in solution, which is critical for understanding the material properties of its derivatives. By simulating the system in different environments, researchers can analyze how intermolecular forces govern its self-assembly and interaction with substrates, which is relevant for applications in materials science.
Computational Analysis of Reaction Mechanisms and Reactivity Pathways
Computational methods are essential for predicting the reactivity of PAHs and elucidating potential reaction mechanisms. nih.gov For this compound, theoretical calculations can identify the most likely sites for electrophilic or nucleophilic attack.
By mapping the distribution of the HOMO, one can predict the sites most susceptible to electrophilic attack, as these regions are the most electron-rich. nih.gov Conversely, the distribution of the LUMO can indicate sites prone to nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can provide a more quantitative prediction of site selectivity in chemical reactions. nih.gov These computational approaches allow for the investigation of potential transformation pathways, such as oxidation or nitration, which is important for understanding the environmental fate and metabolic activation of PAHs.
Development of Advanced Theoretical Models for Indeno-Fused PAHs
The complexity of large, non-alternant PAHs like this compound drives the development of more advanced theoretical models. These models aim to predict properties accurately with greater computational efficiency.
One area of development is the creation of Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular properties with experimental observations like toxicity or carcinogenicity. nih.gov For instance, the shape and charge distribution of different regions of a PAH can be computationally analyzed to predict its biological activity. nih.gov Another approach involves developing topological models that can predict physical properties, such as adsorption energies on surfaces, based on simple geometric parameters like the number of carbon-metal bonds, which is relevant for catalysis and sensor applications. rsc.org These advanced models are crucial for screening large numbers of indeno-fused PAHs for specific applications in materials science and environmental chemistry.
Photophysical and Electrochemical Behavior of Indeno 1,2,3 Fg Naphthacene
Excited State Dynamics and Decay Pathways
Singlet and Triplet State Energetics and Spin-Flip Processes
The electronic structure of indeno[1,2,3-fg]naphthacene gives rise to distinct singlet (S) and triplet (T) excited states. The energy gap between the lowest excited singlet state (S1) and the lowest triplet state (T1), known as the singlet-triplet splitting (ΔEST), is a critical parameter influencing the molecule's photophysical properties and potential for applications in areas such as organic light-emitting diodes (OLEDs).
Theoretical studies on structurally related non-alternant hydrocarbons, such as indeno[1,2,3-ef]heptalene, have explored the concept of inverted singlet-triplet gaps, where the S1 state is lower in energy than the T1 state. researchgate.net While this is an unusual phenomenon that violates Hund's rule, it highlights the tunability of excited state energetics in these systems through structural modifications. For indeno[1,2,3-ef]heptalene and its derivatives, computational studies have shown that the singlet-triplet splitting can be significantly influenced by the introduction of substituent groups. researchgate.net
Spin-flip processes, such as intersystem crossing (ISC) from a singlet to a triplet state and reverse intersystem crossing (RISC) from a triplet to a singlet state, are crucial in determining the population of triplet excitons. The efficiency of these processes is governed by the magnitude of spin-orbit coupling and the energy difference between the involved singlet and triplet states. In many organic molecules, ISC is a key pathway for the formation of triplet excitons, which can then participate in further photophysical or photochemical processes.
Charge Generation and Transport Mechanisms within this compound Architectures
The arrangement of this compound molecules in the solid state significantly impacts their ability to generate and transport charge carriers (electrons and holes). In molecular architectures, such as thin films or single crystals, the intermolecular electronic coupling between adjacent molecules dictates the efficiency of charge transport.
The mechanism of charge transport in organic semiconductors can generally be described by either a band-like model, where charge carriers are delocalized over multiple molecular units, or a hopping model, where charges are localized on individual molecules and move via thermally activated hopping events. The dominant mechanism depends on factors such as the degree of molecular ordering, the strength of intermolecular electronic coupling, and temperature. For many polycyclic aromatic hydrocarbons, charge transport is often described by a hopping mechanism, where the charge mobility is influenced by the molecular packing and the presence of structural defects.
Redox Chemistry and Electrochemical Potentials
The redox behavior of this compound is characterized by its ability to undergo reversible oxidation and reduction processes, corresponding to the removal or addition of electrons. These electrochemical properties are typically investigated using techniques such as cyclic voltammetry, which provides information on the oxidation and reduction potentials of the molecule.
The electrochemical potentials are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO level is related to the ionization potential and the ease of oxidation (hole injection), while the LUMO level is related to the electron affinity and the ease of reduction (electron injection). These energy levels are fundamental parameters for designing and optimizing organic electronic devices, as they determine the efficiency of charge injection and transport at the interfaces with electrodes and other organic layers.
Structure-Property Relationships Governing Optoelectronic Functionality
The optoelectronic properties of this compound can be systematically tuned by modifying its molecular structure. The introduction of various substituent groups at different positions on the aromatic core can significantly impact its photophysical and electrochemical behavior.
For instance, the attachment of electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO, thereby modifying the absorption and emission spectra, as well as the redox potentials. These modifications can also influence the intermolecular interactions and solid-state packing, which in turn affect the charge transport properties. The ability to tailor these properties through synthetic chemistry makes this compound and its derivatives promising candidates for a wide range of optoelectronic applications, including organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). A deeper understanding of these structure-property relationships is essential for the rational design of new materials with enhanced performance.
In-depth Analysis of this compound in Advanced Materials Science Hindered by Limited Publicly Available Research
A thorough investigation into the advanced materials science applications of the specific chemical compound this compound reveals a significant scarcity of detailed, publicly available research. While the foundational properties of this polycyclic aromatic hydrocarbon are documented, its specific use and performance in the realms of organic electronics, optoelectronics, and supramolecular chemistry are not extensively reported in accessible scientific literature. Consequently, a detailed article strictly adhering to the requested outline focusing on its derivatives and their specific applications cannot be generated at this time.
This compound, also known as Indeno[1,2,3-fg]tetracene, belongs to the broader class of indenofluorenes, which are compounds of significant interest in materials science due to their unique electronic and photophysical properties. Research into various indenofluorene isomers and their derivatives has shown promise in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic characteristics of these molecules can be finely tuned through the strategic addition of functional groups, which can enhance charge transport, light absorption, and emission properties.
However, specific research detailing the performance of this compound derivatives as active layer components in OLEDs, semiconductors in OFETs, or light-harvesting materials in OPVs is not readily found. For instance, while the general principles of molecular design for these applications are well-established, data on the electroluminescence efficiency, charge carrier mobility, or power conversion efficiency of devices specifically employing this compound derivatives are not present in the available literature.
Similarly, a detailed exploration of the supramolecular chemistry of this compound systems is challenging due to the lack of specific studies on its crystal engineering, solid-state packing motifs, and solution-phase aggregation. The self-organization of polycyclic aromatic hydrocarbons is crucial for determining the bulk properties of materials and the performance of electronic devices. The planarity and extended π-system of the this compound core would suggest a propensity for π-π stacking, a key interaction in forming ordered assemblies. However, without experimental data from techniques such as X-ray crystallography or atomic force microscopy on specific derivatives, any discussion on their crystal packing or the formation of ordered structures in solution would be purely speculative.
While related compounds and broader classes of materials have been studied, the strict focus on this compound as requested cannot be fulfilled with the currently accessible information. Further dedicated synthesis and characterization of its derivatives are necessary to elucidate their potential in the advanced materials science applications outlined.
Advanced Materials Science Applications of Indeno 1,2,3 Fg Naphthacene Derivatives
Advanced Functional Materials (e.g., Chemo/Biosensors, Molecular Switches, Memristors)
There is currently no specific research available in peer-reviewed literature detailing the application of Indeno[1,2,3-fg]naphthacene or its derivatives in the development of chemosensors, biosensors, molecular switches, or memristors.
The general principle behind using polycyclic aromatic hydrocarbons (PAHs) in chemosensors and biosensors lies in their ability to exhibit changes in their optical or electronic properties upon interaction with specific analytes. Functionalization of the core PAH structure with specific recognition units can induce selectivity. For a hypothetical sensor based on an this compound derivative, one could envision that the binding of an analyte would modulate the fluorescence or conductivity of the molecule. However, no such systems have been synthesized or tested according to the available literature.
Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or an electric field. The extended π-system of this compound could theoretically support different electronic states, a prerequisite for switching behavior. Functionalization could be used to introduce photochromic or electrochromic properties. Again, there are no published examples of molecular switches based on this specific compound.
Memristors , or resistive switching devices, rely on materials that can change their electrical resistance in response to an applied voltage and retain that state. While some organic materials have been investigated for memristive applications, there is no data to suggest that this compound has been explored for this purpose.
Data on the performance of this compound derivatives in these applications is not available.
Future Research Directions and Emerging Paradigms for Indeno 1,2,3 Fg Naphthacene
Rational Design Principles for Tailored Electronic and Photophysical Properties
The ability to precisely control the electronic and photophysical properties of Indeno[1,2,3-fg]naphthacene at the molecular level is paramount for its application in next-generation devices. Future research will heavily rely on rational design principles to synthesize derivatives with bespoke characteristics. This involves the strategic introduction of functional groups and structural modifications to modulate the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
One promising approach is the late-stage modification of the this compound core. Drawing parallels from studies on related indenofluorene analogues, late-stage oxidation of heteroatoms incorporated into the aromatic framework can significantly influence HOMO and LUMO energy levels and the HOMO-LUMO energy gap. nih.govresearchgate.net For instance, the oxidation of a thiophene (B33073) fused to an indacene core to its corresponding sulfone derivative has been shown to alter molecular paratropicity and singlet-triplet energy gaps. nih.govresearchgate.net Similar strategies could be employed for this compound, where the introduction of heteroatoms like sulfur or nitrogen, followed by targeted chemical transformations, could fine-tune its electronic behavior.
Furthermore, the attachment of electron-donating or electron-withdrawing groups at specific positions on the this compound skeleton can be used to engineer its charge-transport properties. Theoretical investigations on pyrene (B120774) derivatives fused with N-, S-, and O-containing heterocycles have demonstrated a crossover from pyrene to acene-like optical and electronic properties, highlighting the profound impact of heteroatom inclusion. rsc.org Computational modeling will play a crucial role in predicting the effects of such modifications, enabling the in silico design of molecules with desired properties before their synthesis.
Table 1: Potential Functionalization Strategies and Their Expected Effects on this compound Properties
| Functionalization Strategy | Target Property | Expected Effect |
| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | HOMO/LUMO levels | Increase HOMO energy level, decrease ionization potential |
| Introduction of electron-withdrawing groups (e.g., -CN, -NO2) | HOMO/LUMO levels | Decrease LUMO energy level, increase electron affinity |
| Heteroatom substitution (e.g., N, S, O within the aromatic core) | Electronic and photophysical properties | Alteration of HOMO-LUMO gap, absorption, and emission spectra |
| Extension of π-conjugation (e.g., fusion with other aromatic rings) | Bandgap | Decrease in the HOMO-LUMO gap, red-shift in absorption |
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The advancement of this compound research is intrinsically linked to the development of efficient and sustainable synthetic methodologies. Traditional synthetic routes for PAHs often involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.com Future efforts will focus on creating novel synthetic pathways that are not only high-yielding and versatile but also adhere to the principles of green chemistry.
One promising avenue is the adoption of catalytic methods that proceed under mild conditions. For instance, the synthesis of indeno[1,2-b]quinoxaline derivatives has been successfully achieved using β-cyclodextrin as a supramolecular catalyst in water, offering an eco-friendly alternative to conventional methods. researchgate.netmdpi.comnih.govdoaj.org This approach, which can be performed at room temperature and allows for catalyst recycling, showcases the potential for developing environmentally benign syntheses for complex indenofluorene-based systems. researchgate.netmdpi.comnih.govdoaj.org Exploring similar biocatalytic or water-based synthetic routes for this compound and its derivatives is a key future research direction.
Moreover, one-pot, multi-component reactions present an attractive strategy for the efficient construction of complex molecular architectures. A one-pot, three-component synthesis of alkyl indeno[1,2-b]quinoxalin-11-ylideneacetates has been demonstrated in water and under solvent-free conditions, significantly reducing waste and improving atom economy. researchgate.net The development of analogous convergent synthetic strategies for this compound would streamline its production and facilitate the exploration of its derivatives. The use of environmentally friendly techniques, such as photodegradation and enzymatic biodegradation, for the potential remediation of related PAHs also points towards a greener life cycle for these compounds. tandfonline.comresearchgate.net
Integration into Hybrid Organic-Inorganic Materials
The unique properties of this compound can be further enhanced by integrating it into hybrid organic-inorganic materials. These materials, which combine the functionalities of both organic and inorganic components, offer synergistic properties that are not achievable with either component alone. rsc.orgnih.govresearchgate.netnih.govfrontiersin.org Future research will explore the incorporation of this compound into various inorganic matrices to create novel functional materials.
One area of interest is the development of hybrid nanocomposites for applications in optoelectronics and sensing. researchgate.net this compound derivatives could be functionalized with appropriate linker groups to enable their covalent attachment to or coordination with inorganic nanoparticles (e.g., quantum dots, metal oxides). This would allow for the creation of materials with tunable light-emitting properties and enhanced charge-transport characteristics. The organic component would provide the desired photophysical properties, while the inorganic component could contribute to improved stability and processability.
Another emerging paradigm is the use of this compound as a building block for metal-organic frameworks (MOFs). By designing this compound-based ligands, it may be possible to construct porous crystalline materials with unique electronic and photofunctional properties. Such hybrid MOFs could find applications in gas storage, catalysis, and chemical sensing. The development of these advanced hybrid materials will require a deep understanding of the interfacial interactions between the organic and inorganic components to control the final material's structure and function. rsc.org
Application of Machine Learning and Artificial Intelligence in this compound Research
The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and design of new materials based on this scaffold. By leveraging large datasets of known molecules and their properties, ML models can be trained to predict the electronic and photophysical characteristics of novel this compound derivatives with high accuracy.
Future research will focus on developing robust quantitative structure-property relationship (QSPR) models specifically for the this compound chemical space. These models will enable the rapid screening of virtual libraries of compounds to identify candidates with optimal properties for specific applications, such as high charge carrier mobility or specific light absorption/emission wavelengths. This in silico approach will significantly accelerate the materials discovery process and reduce the reliance on time-consuming and resource-intensive laboratory synthesis and characterization.
In-Situ Characterization Techniques for Dynamic Processes and Reaction Monitoring
A deeper understanding of the dynamic processes involved in the synthesis, self-assembly, and device operation of this compound-based materials is crucial for optimizing their performance. In-situ characterization techniques, which allow for the real-time monitoring of these processes, will be instrumental in gaining these insights.
Future research will increasingly utilize advanced spectroscopic and microscopic techniques to probe the reaction dynamics of this compound synthesis. For example, in-situ infrared spectroscopy could be used to monitor the formation of intermediates and products in real-time, providing valuable information for reaction optimization. The study of reaction dynamics of phenyl radicals in extreme environments provides a precedent for such detailed investigations.
Furthermore, in-situ techniques will be essential for studying the self-assembly of this compound derivatives into thin films and other nanostructures. Techniques such as grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM) can provide real-time information on the evolution of morphology and molecular packing during film formation. This will enable a better understanding of how processing conditions influence the final material properties, which is critical for the fabrication of high-performance electronic devices. The investigation of self-assembly in board-like dibenzo[fg,op]naphthacenes, which are structurally related, highlights the importance of such studies. hartleygroup.org
Q & A
Q. Table 1: GC-MS/MS SRM Parameters for Indeno[1,2,3-cd]pyrene Analysis
| Compound | Retention Time (min) | Quant. Transition (m/z) | Qual. Transition (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Indeno[1,2,3-cd]pyrene | 10.35 | 276.1 → 274 | 276.1 → 276.1 | 35 (quant), 10 (qual) |
Advanced: How to resolve discrepancies between MS and MSD recoveries in PAH analysis?
Methodological Answer:
Low MSD recoveries (e.g., 49% for Indeno[1,2,3-cd]pyrene) often stem from matrix effects or instrumental drift. To address this:
- Third-Party Validation : Apply “J” qualifiers to flagged data and re-analyze samples with adjusted dilution factors .
- Enhanced QC Protocols : Include laboratory control samples (LCS) and duplicate injections to assess precision (e.g., ≤20% RPD) .
- Carrier Gas Optimization : Replace helium with hydrogen in GC-MS/MS to improve sensitivity and reduce co-elution artifacts .
Basic: What synthetic strategies are effective for this compound derivatives?
Methodological Answer:
Derivatives can be synthesized via:
- Multicomponent Reactions : Combine 1,2-diaminoanthraquinone (1,2-DAAQ) with substituted benzoyl chlorides under anhydrous conditions (e.g., DMSO, 80°C) .
- Catalytic Optimization : Use stoichiometric ratios (1:1 molar) of reactants and monitor reaction progress via TLC.
- Crystallization : Purify products via recrystallization (e.g., methanol/water mixtures) to achieve >95% yields .
Advanced: How to interpret contradictory toxicity data for this compound in ecological studies?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:
- Dose-Response Modeling : Conduct in vivo assays (rodent models) at varying concentrations (0.1–100 mg/kg) to establish NOAEL/LOAEL thresholds .
- Metabolite Profiling : Identify bioactive metabolites (e.g., epoxide intermediates) via LC-HRMS to clarify mechanisms .
- Cross-Study Meta-Analysis : Aggregate data from PubMed/Google Scholar (2000–2024) using MeSH terms like “Polycyclic Aromatic Hydrocarbons/toxicity” to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
